molecular formula C21H20O3 B14429491 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene CAS No. 83604-34-6

2-Methoxy-1,3-bis(2-methoxyphenyl)benzene

Cat. No.: B14429491
CAS No.: 83604-34-6
M. Wt: 320.4 g/mol
InChI Key: QQPUXDSMEAYIOY-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a central benzene ring substituted with two methoxyphenyl groups at the 1 and 3 positions, and an additional methoxy group at the 2 position of each phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-bis(2-methoxyphenyl)benzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, a boronic acid derivative, and an aryl halide under mild conditions . The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-bis(2-methoxyphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,3-bis(2-methoxyphenyl)benzene is unique due to its multiple methoxy groups and the specific arrangement of these groups on the aromatic rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

83604-34-6

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-methoxy-1,3-bis(2-methoxyphenyl)benzene

InChI

InChI=1S/C21H20O3/c1-22-19-13-6-4-9-15(19)17-11-8-12-18(21(17)24-3)16-10-5-7-14-20(16)23-2/h4-14H,1-3H3

InChI Key

QQPUXDSMEAYIOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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